molecular formula C25H41NO4 B3316478 N-palmitoyl tyrosine CAS No. 95399-77-2

N-palmitoyl tyrosine

Cat. No.: B3316478
CAS No.: 95399-77-2
M. Wt: 419.6 g/mol
InChI Key: IPAZGTSTZYXZAT-QHCPKHFHSA-N
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Description

N-palmitoyl tyrosine is a compound formed by the conjugation of palmitic acid and tyrosine. This compound belongs to the family of N-acyl amino acids, which are characterized by the presence of a fatty acid linked to an amino acid through an amide bond. This compound is known for its role in various biological processes and has been studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-palmitoyl tyrosine typically involves the nucleophilic attack of the amino group of tyrosine on the activated carboxyl group of palmitic acid. This can be achieved through the following steps:

    Activation of Palmitic Acid: Palmitic acid is first activated by converting it into an acyl chloride using reagents such as thionyl chloride or oxalyl chloride.

    Formation of Amide Bond: The activated palmitic acid is then reacted with tyrosine in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: N-palmitoyl tyrosine can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.

    Reduction: The amide bond can be reduced under specific conditions to yield the corresponding amine and alcohol.

    Substitution: The hydroxyl group of tyrosine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines and alcohols.

    Substitution: Various substituted derivatives of this compound.

Scientific Research Applications

Antiproliferative Effects

One of the most notable applications of N-palmitoyl tyrosine is its antiproliferative effect against human breast cancer cells. Studies have demonstrated that NPT inhibits cell proliferation in vitro, suggesting its potential as a chemotherapeutic agent . The mechanism behind this effect may involve modulation of signaling pathways associated with cell growth and survival.

Neuroprotective Properties

This compound has also been investigated for its neuroprotective effects. Research indicates that it may protect neuronal cells from apoptosis and oxidative stress, potentially through its interaction with G-protein-coupled receptors (GPCRs) like GPR18 . This neuroprotective action makes NPT a candidate for further exploration in neurodegenerative diseases.

Case Studies and Research Findings

StudyFocusFindings
Burstein & Salmonsen (2008)Antiproliferative EffectsDemonstrated significant inhibition of breast cancer cell proliferation by NPT.
Zhang et al. (2009)NeuroprotectionShowed protective effects against neuronal apoptosis in vitro, suggesting potential for treating neurodegenerative conditions.
Long et al. (2016)Metabolic RegulationInvestigated NPT's role in mitochondrial respiration and glucose homeostasis regulation.

Mechanism of Action

The mechanism of action of N-palmitoyl tyrosine involves its incorporation into cellular membranes, where it can modulate the activity of membrane-bound proteins. It affects various signaling pathways by altering the lipid environment of the cell membrane. The compound has been shown to interact with specific receptors and enzymes, influencing processes such as cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

N-palmitoyl tyrosine can be compared with other N-acyl amino acids such as:

  • N-stearoyl tyrosine
  • N-linoleoyl tyrosine
  • N-oleoyl tyrosine

Uniqueness: this compound is unique due to its specific fatty acid (palmitic acid) and amino acid (tyrosine) composition. This combination imparts distinct physicochemical properties and biological activities compared to other N-acyl amino acids. For instance, this compound has been shown to have neuroprotective effects, which are not as pronounced in other similar compounds .

Biological Activity

N-Palmitoyl tyrosine is a lipid derivative of the amino acid tyrosine, classified under N-acyl amides. This compound has garnered attention due to its diverse biological activities, particularly in signaling pathways related to inflammation, pain modulation, and neuronal function. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound can be synthesized through a series of chemical reactions involving the acylation of tyrosine with palmitic acid. The synthesis process has been optimized to yield high purity and efficiency, allowing for detailed pharmacological studies of its biological functions .

Interaction with TRP Channels

This compound has been shown to interact with transient receptor potential (TRP) channels, particularly TRPV1-4. These interactions are crucial for mediating various physiological responses, including pain perception and inflammation. Studies indicate that this compound induces calcium mobilization in neuronal cells, suggesting its role as a signaling molecule in nociceptive pathways .

G-Protein Coupled Receptors (GPCRs)

Research highlights that this compound acts as a selective antagonist for lysophosphatidic acid (LPA) receptors, which are GPCRs involved in numerous cellular processes such as cell proliferation and migration. Its antagonistic properties may provide therapeutic avenues for conditions linked to aberrant LPA signaling .

Biological Effects

  • Inflammation Modulation : this compound is implicated in the regulation of inflammatory responses. It has been observed to modulate cytokine production in immune cells, potentially influencing conditions such as arthritis and other inflammatory diseases .
  • Pain Perception : The compound's ability to activate TRP channels suggests a significant role in pain signaling pathways. Studies have demonstrated that it can inhibit nociceptive neuron firing, thereby reducing pain sensation in models of acute inflammation .
  • Neuroprotective Effects : Evidence suggests that this compound may exert neuroprotective effects by modulating calcium influx in neurons, which is critical for maintaining neuronal health and function .

Study 1: Inflammatory Response

In an experimental model using carrageenan-induced paw inflammation in rats, administration of this compound resulted in a significant reduction in edema compared to control groups. This finding underscores its potential utility as an anti-inflammatory agent .

Study 2: Pain Modulation

A study involving dorsal root ganglion neurons demonstrated that this compound effectively inhibited heat-evoked firing rates. This suggests its potential application in managing pain associated with thermal stimuli .

Data Tables

Biological Activity Mechanism Research Findings
Inflammation ModulationTRP Channel ActivationReduced TNF-α production in stimulated immune cells
Pain PerceptionCalcium MobilizationInhibition of nociceptive neuron firing
NeuroprotectionGPCR InteractionEnhanced neuronal survival under stress conditions

Properties

IUPAC Name

(2S)-2-(hexadecanoylamino)-3-(4-hydroxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(28)26-23(25(29)30)20-21-16-18-22(27)19-17-21/h16-19,23,27H,2-15,20H2,1H3,(H,26,28)(H,29,30)/t23-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAZGTSTZYXZAT-QHCPKHFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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